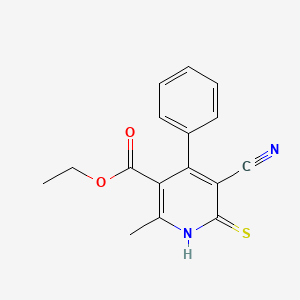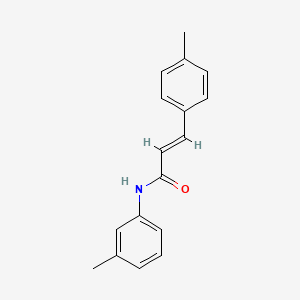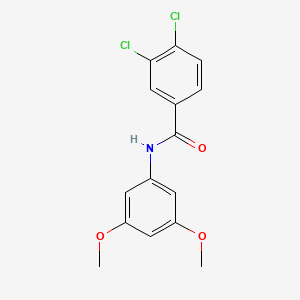
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide inhibits the activity of SIRT1 by binding to its catalytic domain. This results in the inhibition of the deacetylation activity of SIRT1, which in turn leads to the accumulation of acetylated proteins. The accumulation of acetylated proteins has been shown to have various physiological effects, including the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been found to have anti-viral properties and has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide also has some limitations. It has been found to be toxic at high concentrations and its specificity for SIRT1 is not absolute, as it has been shown to inhibit the activity of other sirtuins at high concentrations.
Direcciones Futuras
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has shown promising results in various scientific research studies, and there are several future directions for its potential therapeutic applications. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also shown potential as an anti-cancer agent and could be further studied for its potential use in cancer therapy. Additionally, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide could be further studied for its anti-viral properties and its potential use in the treatment of viral infections.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethoxyaniline in the presence of a base. The reaction yields 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide as the final product.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been found to inhibit the activity of the enzyme SIRT1, which is involved in various cellular processes such as DNA repair, metabolism, and aging.
Propiedades
IUPAC Name |
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)9-3-4-13(16)14(17)5-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGLBRQFDFCYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6377835 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
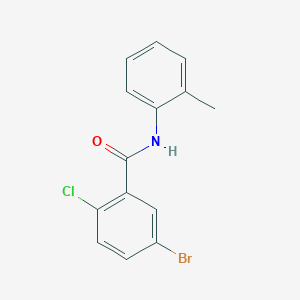
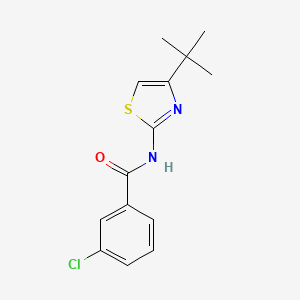
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

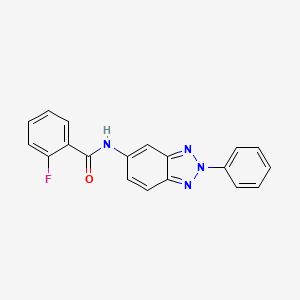
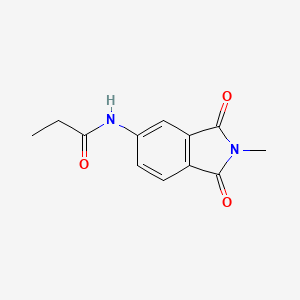
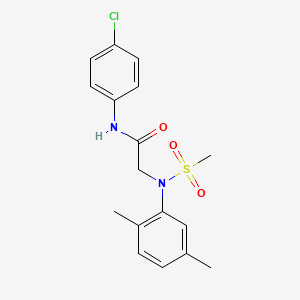
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
